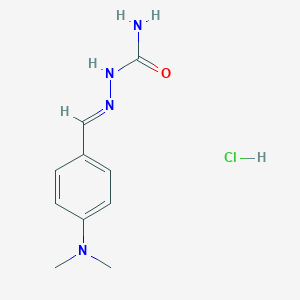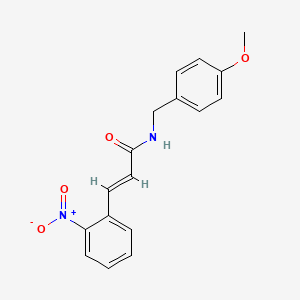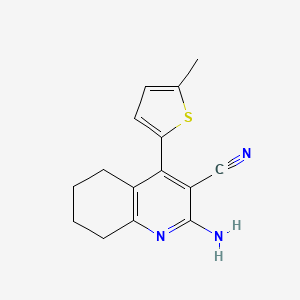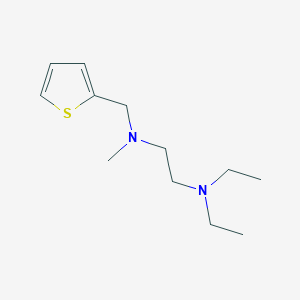![molecular formula C16H13N3O4 B5865488 4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)
4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is also known as N-(4-((3-(2-nitrophenyl)acryloyl)amino)phenyl)benzamide and has a molecular formula of C20H14N4O4.
作用机制
The mechanism of action of 4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. It has also been suggested that it induces apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. It has also been found to inhibit the proliferation and migration of cancer cells. Additionally, it has been found to have antibacterial and antifungal activities against various microorganisms.
实验室实验的优点和局限性
The advantages of using 4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its relatively low solubility in water and its potential for non-specific binding to proteins.
未来方向
There are several future directions for the research on 4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide. These include:
1. Investigating its potential as a therapeutic agent for the treatment of inflammatory disorders and cancer.
2. Exploring its potential as a fluorescent probe for detecting metal ions in biological samples.
3. Synthesizing novel organic compounds using this compound as a building block.
4. Investigating its potential as a ligand for the synthesis of metal complexes with potential applications in catalysis.
5. Studying its antibacterial and antifungal activities against various microorganisms.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成方法
The synthesis of 4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide involves the condensation reaction between 4-aminobenzamide and 3-(2-nitrophenyl)acrylic acid. This reaction is carried out in the presence of a catalyst, such as triethylamine, in a suitable solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a fluorescent probe for detecting metal ions and as a ligand for the synthesis of metal complexes. Additionally, it has been used as a building block for the synthesis of novel organic compounds.
属性
IUPAC Name |
4-[[(E)-3-(2-nitrophenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-16(21)12-5-8-13(9-6-12)18-15(20)10-7-11-3-1-2-4-14(11)19(22)23/h1-10H,(H2,17,21)(H,18,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXWWIQEENGWHU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)
![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)
![2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B5865422.png)




![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)

![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)
